Ethyl 6-methoxybenzofuran-3-carboxylate
Overview
Description
Ethyl 6-methoxybenzofuran-3-carboxylate is an organic compound belonging to the class of benzo[b]furan derivatives. This compound is characterized by the presence of a benzo[b]furan ring system substituted with an ethyl ester group at the 3-position and a methoxy group at the 6-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxybenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-hydroxy-3-methoxybenzaldehyde as a starting material, which undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired benzo[b]furan derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted benzo[b]furan derivatives.
Scientific Research Applications
Ethyl 6-methoxybenzofuran-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxybenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structural features allow it to participate in a range of biochemical interactions.
Comparison with Similar Compounds
Ethyl 6-methoxybenzofuran-3-carboxylate can be compared with other benzo[b]furan derivatives, such as:
- Ethyl 5-methoxybenzo[b]furan-3-carboxylate
- Ethyl 7-methoxybenzo[b]furan-3-carboxylate
- Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate
These compounds share similar core structures but differ in the position of substituents or the nature of the heterocyclic ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 6-methoxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 |
InChI Key |
CSLCYFFJPLEVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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